N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
This compound features a benzodioxol moiety (a fused bicyclic structure with two oxygen atoms) at position 5 of the acetamide group, coupled with a 1,2-oxazole ring substituted at position 5 with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-20(23)21-13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZOBGDWYDTCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in apoptosis and nf-κb signaling.
Mode of Action
It is known that similar compounds act as antagonists of inhibitor of apoptosis proteins (iaps), which regulate apoptosis and modulate nf-κb signaling. These compounds facilitate cell death via both the intrinsic and extrinsic apoptosis pathways by interfering with XIAP and c-IAP1/2, respectively.
Biochemical Pathways
Similar compounds have been found to affect pathways involved in apoptosis and nf-κb signaling. The inhibition of IAPs can lead to the activation of caspases and the induction of cell death.
Pharmacokinetics
Similar compounds have been found to have dose-dependent pharmacokinetic properties.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is , and it has been synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis.
1. Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-amylase inhibitor , which is crucial for managing diabetes by slowing carbohydrate digestion. In vitro assays demonstrated that derivatives of benzodioxole exhibited potent inhibition of α-amylase with IC50 values ranging from 0.68 to 0.85 µM . In vivo studies using streptozotocin-induced diabetic mice showed that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration .
2. Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant activity against several cancer types with IC50 values ranging from 26 to 65 µM in MTS assays . These findings suggest that the compound could serve as a potential candidate for anticancer therapies.
3. Antimicrobial Properties
Some derivatives of benzodioxole have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method revealed effective inhibition zones, indicating the compound's potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The inhibition of α-amylase is primarily responsible for its antidiabetic effects. The structural characteristics of the benzodioxole and oxazole moieties facilitate binding to the enzyme's active site.
- Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis through cell cycle arrest mechanisms, although further studies are needed to elucidate these pathways.
Case Study 1: Antidiabetic Effects in Mice
In a controlled study involving diabetic mice treated with varying doses of the compound, significant reductions in blood glucose levels were observed compared to the control group. This study underscores the compound's potential utility in diabetes management .
Case Study 2: Cytotoxicity Profiling
A comprehensive cytotoxicity profiling against multiple cancer cell lines revealed that this compound selectively targets malignant cells while exhibiting negligible effects on normal cell lines (IC50 > 150 µM) . This selectivity is crucial for developing safer therapeutic agents.
Data Summary
| Activity Type | IC50 Value (µM) | Target/Organism |
|---|---|---|
| α-Amylase Inhibition | 0.68 - 0.85 | In vitro (enzyme) |
| Cytotoxicity | 26 - 65 | Various cancer cell lines |
| Antimicrobial | Variable | Staphylococcus aureus, Candida albicans |
Comparison with Similar Compounds
Structural Analogues with Benzodioxol or Benzisoxazole Cores
N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide ()
- Core Structure : 1,2-Benzisoxazole (oxygen and nitrogen-containing heterocycle) vs. benzodioxol in the target compound.
- Key Substituents : Chloromethyl group at position 3 and acetamide at position 3.
- Synthesis : Base-catalyzed cyclization of o-hydroxyphenylketoximes, followed by chlorination .
- Pharmacological Potential: Precursor for antipsychotics (e.g., affinity for serotonergic/dopaminergic receptors) and anticonvulsants .
- Key Difference : The benzisoxazole core lacks the dimethoxyphenyl-oxazole system, reducing structural complexity compared to the target compound.
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl}Acetamide ()
- Core Structure : Benzodioxol linked to a thiazolo-triazole system via a sulfanyl-acetamide bridge.
- Key Substituents : 4-Methylphenyl on the thiazole ring.
Compounds with Dimethoxyphenyl Substituents
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B, )
- Structure : Benzamide derivative with a 3,4-dimethoxyphenethyl group.
- Contrast : Lacks heterocyclic complexity but highlights the pharmacological importance of 3,4-dimethoxy motifs.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dimethoxyphenyl)Acetamide ()
- Structure : Benzothiazole core with trifluoromethyl and dimethoxyphenyl groups.
- Key Features : The trifluoromethyl group increases metabolic stability, while the dimethoxyphenyl moiety may contribute to anticancer or antimicrobial activity .
- Comparison : The benzothiazole core differs electronically (sulfur vs. oxygen in oxazole), affecting solubility and target selectivity.
Heterocyclic Variations in Acetamide-Linked Compounds
2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-N-(3,5-Dimethoxyphenyl)Acetamide ()
- Structure : Combines benzodioxol, oxadiazole, and pyrrole systems.
- Molecular Weight : 448.43 g/mol (higher than the target compound, suggesting increased steric bulk).
- Implications : The oxadiazole ring may enhance π-π stacking interactions in protein binding .
N-(1,3-Benzodioxol-5-yl)-2-(4H-1,2,4-Triazol-3-ylsulfanyl)Acetamide ()
- Structure : Triazole-sulfanyl group replaces the oxazole-dimethoxyphenyl system.
- Molecular Weight : 278.29 g/mol (simpler structure with reduced substituent complexity).
- Pharmacological Potential: Triazole systems are known for antimicrobial activity, suggesting divergent applications compared to the target compound .
Preparation Methods
Hydroxylamine-Based Cyclocondensation
A widely used method involves reacting β-keto esters with hydroxylamine hydrochloride. For 5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetic acid synthesis:
-
Substrate Preparation : 3,4-Dimethoxyacetophenone is converted to ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate via Claisen condensation with ethyl oxalate.
-
Cyclization : The β-keto ester reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, yielding ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate.
-
Hydrolysis : The ester is saponified with NaOH (2 M) to produce the carboxylic acid derivative (yield: 68–72%).
Key Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/water | 70 |
| Temperature | 80°C | – |
| Reaction Time | 6 hours | – |
Nitrile Oxide Cycloaddition
An alternative route employs [3+2] cycloaddition between nitrile oxides and acetylene derivatives:
-
Nitrile Oxide Generation : 3,4-Dimethoxybenzaldehyde oxime is treated with chloramine-T to form the nitrile oxide.
-
Cycloaddition : Reaction with methyl propiolate in dichloromethane at 0°C produces methyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate (yield: 55–60%).
Acetamide Side-Chain Installation
The N-(2H-1,3-benzodioxol-5-yl)acetamide moiety is introduced via coupling reactions.
Direct Amidation Using DMT-MM
The carboxylic acid intermediate (from Section 1.1) is coupled with 1,3-benzodioxol-5-amine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM):
-
Activation : DMT-MM (1.2 equiv) activates the carboxylic acid in aqueous THF at 25°C for 1 hour.
-
Coupling : 1,3-Benzodioxol-5-amine (1.1 equiv) is added, and the reaction proceeds for 12 hours (yield: 65–70%).
Optimization Data :
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | THF/water (3:1) | 68 |
| Coupling Agent | DMT-MM | 70 |
| Temperature | 25°C | – |
Schotten-Baumann Acylation
An alternative method uses 2-chloroacetyl chloride:
-
Acylation : 1,3-Benzodioxol-5-amine reacts with 2-chloroacetyl chloride in dichloromethane with triethylamine (2 equiv) at 0°C, yielding N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide (yield: 75–80%).
-
Nucleophilic Substitution : The chloride is displaced by the oxazole-3-thiolate (generated from 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-thiol and NaH) in DMF at 60°C (yield: 50–55%).
Integrated Synthetic Routes
Route A: Sequential Oxazole-Acetamide Coupling
Route B: Preformed Acetamide Alkylation
-
Prepare N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide via Schotten-Baumann acylation.
-
React with sodium 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-thiolate in DMF.
Overall Yield : 40–45%.
Critical Analysis of Methodologies
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield (%) | 45–50 | 40–45 |
| Purity (HPLC) | ≥95% | ≥92% |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate (DMT-MM cost) | High |
Route A offers superior scalability and purity but requires expensive coupling agents. Route B is cost-effective but suffers from lower yields due to competing side reactions during nucleophilic substitution.
Purification and Characterization
Q & A
Q. Key Reagents :
- Sodium hydroxide (base for deprotonation) .
- Chloroacetyl chloride (for introducing reactive acetamide groups) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C | |
| Solvent | DMF > DMSO | DMF enhances solubility | |
| Reaction Time | 4–6 hours | Extended time reduces side products | |
| Catalyst | K₂CO₃ (for SN2 reactions) | Improves coupling efficiency |
Q. Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
- Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) .
Basic: Which analytical techniques are most effective for structural characterization?
Q. Methodological Answer :
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm benzodioxole, oxazole, and acetamide moieties | δ 6.7–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene groups) | |
| HPLC | Assess purity (>95%) | C18 column, acetonitrile/water (70:30), flow rate 1 mL/min | |
| HRMS | Molecular weight confirmation | m/z calculated for C₂₁H₁₉N₂O₆: 395.1245 |
Q. Validation :
- Compare experimental NMR shifts with simulated data (e.g., ChemDraw) .
Advanced: How to resolve discrepancies in reported biological activity data?
Methodological Answer :
Common sources of contradiction and solutions:
Assay Variability :
- Inconsistent cell lines : Standardize using HEK-293 or MCF-7 cells for cytotoxicity assays .
- Dose-response curves : Test 0.1–100 µM range with triplicate measurements .
SAR Ambiguities :
- Modify substituents (e.g., replace 3,4-dimethoxy with halogen groups) and compare IC₅₀ values .
- Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 .
Q. Case Study :
- A study reported IC₅₀ = 12 µM against EGFR , while another found IC₅₀ = 28 µM. Differences may arise from assay pH (7.4 vs. 6.8) or ATP concentration .
Advanced: Designing SAR studies to identify pharmacophoric elements
Q. Methodological Answer :
Scaffold Modification :
- Replace benzodioxole with benzothiazole to assess π-π stacking effects .
- Substitute 3,4-dimethoxyphenyl with 4-fluorophenyl to evaluate hydrophobic interactions .
Bioactivity Testing :
- Screen against panels of kinases (e.g., MAPK, PI3K) using fluorescence polarization assays .
Computational Modeling :
- Generate 3D pharmacophore models (Schrödinger Phase) to map hydrogen bond acceptors and aromatic regions .
Q. Key Findings :
- The oxazole ring is critical for ATP-binding pocket interactions (ΔG = −9.2 kcal/mol in docking studies) .
Basic: How to assess compound stability under physiological conditions?
Q. Methodological Answer :
pH Stability :
- Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via HPLC .
Thermal Stability :
- Conduct TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition temperature .
Q. Results :
-
90% intact after 24 hours at pH 7.4, but 40% degradation at pH 2.0 .
Advanced: Strategies for improving bioavailability
Q. Methodological Answer :
Formulation :
- Use nanoparticulate carriers (PLGA, size 150–200 nm) to enhance solubility .
Prodrug Design :
- Introduce ester prodrugs (e.g., acetylated hydroxyl groups) for passive diffusion .
LogP Optimization :
- Aim for LogP = 2–3 (measured via shake-flask method) to balance hydrophobicity .
Data Contradiction Analysis Table
| Parameter | Study A Findings | Study B Findings | Resolution Strategy |
|---|---|---|---|
| Optimal Reaction pH | 8.5 (highest yield) | 7.0 (reduced side products) | Test intermediate pH 7.5–8.0 |
| Cytotoxicity (IC₅₀) | 15 µM (MCF-7) | 32 µM (HeLa) | Standardize cell lines/assay protocols |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
